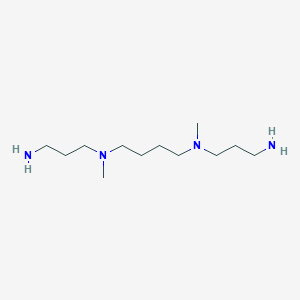

N4,N9-Dimethylspermine

Description

Contextualizing Endogenous Polyamines: Biosynthetic and Catabolic Pathways

Endogenous polyamines, primarily putrescine, spermidine (B129725), and spermine (B22157), are ubiquitous in living organisms. nih.gov Their intracellular concentrations are meticulously controlled through a tightly regulated network of biosynthesis, catabolism, and transport. aging-us.com

The biosynthetic pathway begins with the formation of putrescine from the amino acid ornithine, a reaction catalyzed by the rate-limiting enzyme ornithine decarboxylase (ODC). nih.govwikipedia.org Subsequently, spermidine synthase adds an aminopropyl group, derived from decarboxylated S-adenosylmethionine (dcSAM), to putrescine to form spermidine. In a similar fashion, spermine synthase catalyzes the addition of another aminopropyl group from dcSAM to spermidine, yielding spermine. wikipedia.orgtandfonline.com

The catabolic pathway provides a mechanism for the interconversion and degradation of polyamines. A key enzyme in this process is spermidine/spermine N1-acetyltransferase (SSAT), which acetylates spermine and spermidine. nih.gov The acetylated derivatives are then either excreted from the cell or serve as substrates for the enzyme polyamine oxidase (PAO), which cleaves them back to lower-order polyamines (e.g., acetylspermine is oxidized to spermidine). nih.govresearchgate.net This interconversion pathway allows cells to dynamically adjust their polyamine pools.

Table 1: Key Enzymes in Endogenous Polyamine Metabolism

| Enzyme | Pathway | Function |

|---|---|---|

| Ornithine Decarboxylase (ODC) | Biosynthesis | Catalyzes the conversion of ornithine to putrescine. nih.gov |

| Spermidine Synthase (SPDS) | Biosynthesis | Synthesizes spermidine from putrescine. tandfonline.com |

| Spermine Synthase (SPMS) | Biosynthesis | Synthesizes spermine from spermidine. tandfonline.com |

| Spermidine/spermine N1-acetyltransferase (SSAT) | Catabolism | Acetylates spermidine and spermine for excretion or catabolism. nih.gov |

Overview of Research Trajectories for N4,N9-Dimethylspermine and Related Analogs

Research on this compound and other N-alkylated polyamine analogs has explored their potential in various therapeutic contexts, primarily in oncology. nih.govgoogle.com Studies have investigated a range of symmetrically and asymmetrically substituted analogs to understand the structure-activity relationships that govern their biological effects. nih.govnih.gov

One major research trajectory has been the development of these analogs as anticancer agents. google.com For example, bis(ethyl) analogs of spermine and norspermine, such as N1,N12-diethylspermine (DESPM), have been extensively studied for their ability to suppress polyamine biosynthesis, deplete natural polyamine pools, and inhibit tumor growth. google.com The research focus includes evaluating their efficacy in various cancer models and understanding the molecular mechanisms behind their cytotoxic effects. nih.gov

Another significant area of investigation is the use of N4,N9-disubstituted spermines as vectors for non-viral gene delivery. nih.gov The cationic nature of these lipids allows them to bind to negatively charged nucleic acids like siRNA, forming nanoparticles that can be delivered into cells. Research in this area focuses on optimizing the structure of the polyamine analog to enhance transfection efficiency and minimize toxicity. For instance, studies have compared the effects of different acyl chains attached to the N4 and N9 positions on the formation of lipoplexes and their ability to deliver siRNA. nih.govresearchgate.net

Furthermore, research into C-methylated spermine analogs, such as 2,11-dimethylspermine and 3,10-dimethylspermine, has provided insights into how modifications to the carbon backbone of the polyamine affect its interaction with key enzymes like spermine oxidase and SSAT. acs.org This line of research helps to elucidate the substrate specificity of these enzymes and to design analogs with more predictable metabolic fates.

Table 2: Research Trajectories of Selected Polyamine Analogs

| Compound Name | Structural Modification | Primary Research Focus |

|---|---|---|

| This compound | Methylation at internal nitrogens | Investigation as a polyamine antagonist; linker in chemical biology tools. uni-konstanz.de |

| N1,N12-Diethylspermine (DESPM) | Ethylation at terminal nitrogens | Anticancer agent; induction of polyamine catabolism. google.com |

| N4,N9-Dioctanoylspermine | Acylation at internal nitrogens | Non-viral siRNA delivery vector. nih.gov |

| 1,12-Dimethylspermine | Methylation at terminal carbons | Probe for studying polyamine catabolism (SSAT substrate properties). acs.org |

Structure

3D Structure

Properties

IUPAC Name |

N,N'-bis(3-aminopropyl)-N,N'-dimethylbutane-1,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H30N4/c1-15(11-5-7-13)9-3-4-10-16(2)12-6-8-14/h3-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCYSCRLAZCOBBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCCN(C)CCCN)CCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10599713 | |

| Record name | N~1~,N~4~-Bis(3-aminopropyl)-N~1~,N~4~-dimethylbutane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61345-87-7 | |

| Record name | N~1~,N~4~-Bis(3-aminopropyl)-N~1~,N~4~-dimethylbutane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of N4,n9 Dimethylspermine Analogs

Strategies for N4,N9-Dimethylspermine Synthesis and Purification

The synthesis of this compound typically involves a multi-step process starting from commercially available spermine (B22157). A common strategy employs protecting group chemistry to selectively methylate the internal secondary amines (N4 and N9 positions) while leaving the primary amines at the ends of the molecule available for further modification or deprotection.

A documented synthesis route involves the following key steps uni-konstanz.de:

Protection of Primary Amines: The synthesis begins with the protection of the primary amino groups of spermine. This is often achieved using a tert-Butyloxycarbonyl (Boc) protecting group. The reagent 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (BOC-ON) is used to yield Boc-protected spermine uni-konstanz.de. This step is critical to direct the subsequent methylation to the desired secondary amine positions.

Reductive Amination: The Boc-protected spermine then undergoes reductive amination to introduce the methyl groups at the N4 and N9 positions. This reaction results in the formation of Boc-protected this compound uni-konstanz.de.

Deprotection: The final step is the removal of the Boc protecting groups to yield the free this compound. This is typically accomplished using a strong acid, such as 4 M hydrochloric acid (HCl) in 1,4-dioxane (B91453) uni-konstanz.de. The final product is often obtained as a tetrahydrochloride salt.

It has been noted that the yield of this synthesis can be significantly affected by the freshness of the starting spermine, with longer storage periods leading to reduced yields or no product formation uni-konstanz.de.

Purification of the final product and intermediates is typically achieved through standard organic chemistry techniques such as column chromatography on silica (B1680970) gel.

Derivatization Approaches for Functional Probe and Analog Development

The ability to derivatize this compound and its analogs is essential for creating tools for biological and pharmacological studies. These derivatives can include fluorescent probes, which allow for the visualization of the molecule's localization and interactions within cells, and other analogs with modified properties.

One common derivatization strategy involves coupling a functional moiety, such as a fluorophore, to the primary amines of the polyamine backbone. For instance, fluorescently labeled analogs can be synthesized by reacting the free primary amines of a protected this compound derivative with a fluorophore that has a reactive group, such as an N-hydroxysuccinimide (NHS) ester uni-konstanz.de.

The synthesis of various N4,N9-disubstituted spermine analogs has been explored to investigate structure-activity relationships. For example, a series of N4,N9-diacyl and N4,N9-dialkyl spermines have been synthesized to study their potential as non-viral siRNA delivery vectors nih.gov. These syntheses involve acylating or alkylating the secondary amines of a suitably protected spermine precursor nih.gov.

Spectroscopic and Chromatographic Characterization Techniques for this compound Derivatives

The characterization of this compound and its derivatives relies on a combination of spectroscopic and chromatographic methods to confirm their identity, purity, and structure.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for the structural elucidation of this compound and its analogs. The chemical shifts and their pH dependence provide detailed information about the carbon and proton environments within the molecule nih.gov. For example, the ¹H NMR spectrum of this compound would show characteristic signals for the methyl groups attached to the nitrogen atoms, as well as the various methylene (B1212753) groups in the polyamine chain hmdb.cahmdb.ca. The presence of α-methyl substituents in analogs would lead to expected changes in the chemical shifts nih.gov.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition. In the analysis of naturally occurring polyamines and their derivatives, gas chromatography-mass spectrometry (GC-MS) is a powerful tool for identification jscimedcentral.com.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the analysis and purification of polyamines and their derivatives. Reversed-phase HPLC (RP-HPLC) is particularly common. To enhance detection, especially for compounds lacking a strong chromophore, pre-column or in-line derivatization is often employed.

Derivatization for HPLC: Common derivatizing agents include o-phthalaldehyde (B127526) (OPA) in the presence of a thiol like N-acetyl-L-cysteine, which reacts with primary amines to form fluorescent isoindole derivatives nih.govresearchgate.net. These derivatives can be detected with high sensitivity using a fluorescence detector nih.govmedipol.edu.tr. Another approach is benzoylation, where benzoyl chloride is used to create derivatives that can be detected by UV absorbance scirp.org.

HPLC Conditions: The separation of polyamine derivatives is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727) medipol.edu.trscirp.org. The detection wavelength is chosen based on the properties of the derivative, for example, around 229 nm or 254 nm for benzoylated derivatives and with excitation at 340 nm and emission at 450 nm for OPA derivatives medipol.edu.trscirp.org. The total run time for an HPLC analysis is often around 30 minutes nih.govresearchgate.net.

The table below summarizes typical HPLC methods used for polyamine analysis, which are applicable to this compound and its analogs.

| Parameter | Method 1: OPA Derivatization | Method 2: Benzoylation |

| Derivatizing Agent | o-Phthalaldehyde (OPA) and N-acetyl-L-cysteine | Benzoyl Chloride |

| Detection Method | Fluorescence (Ex: 340 nm, Em: 450 nm) | UV Absorbance (e.g., 229 nm or 254 nm) |

| Column Type | Reversed-phase C18 | Reversed-phase C18 |

| Mobile Phase | Gradient of aqueous buffer and acetonitrile/methanol | Gradient of aqueous buffer and acetonitrile/methanol |

| Typical Run Time | ~30 minutes | 15-40 minutes |

| Reference | nih.govresearchgate.netmedipol.edu.tr | scirp.org |

Molecular and Intracellular Engagement of N4,n9 Dimethylspermine

Interaction with Cellular Polyamine Transport Systems (PTS)

The entry of polyamines and their analogues into cells is a regulated process mediated by the Polyamine Transport System (PTS). This system is crucial for maintaining intracellular polyamine homeostasis, supplementing the levels from biosynthesis with polyamines from the extracellular environment. google.com The activity of the PTS is typically upregulated when intracellular polyamine concentrations are low and downregulated when they are high. google.com Polyamine analogues, including N-alkylated derivatives, are recognized by this system and utilize it to enter cells. acs.org

Mechanisms of N4,N9-Dimethylspermine Cellular Uptake and Intracellular Accumulation

The precise mechanisms governing the cellular uptake of this compound are not extensively detailed in dedicated studies, but can be inferred from the behavior of closely related polyamine analogues and conjugates. Generally, small polycationic molecules like spermine (B22157) analogues enter cells through the PTS. acs.orgnih.gov This transport is an active process, though the specific transporters involved have been challenging to fully characterize. google.com

When this compound is incorporated as a linker in larger molecular constructs, the primary mechanism of cellular entry appears to be endocytosis. uni-konstanz.de In this process, the cell membrane engulfs the substance, forming vesicles that transport the cargo into the cell's interior. uni-konstanz.de This results in a punctate distribution within the cell, with the substance encapsulated in vesicles rather than being freely available in the cytoplasm. uni-konstanz.de

For the standalone this compound molecule, uptake is expected to occur via the PTS. Once inside, polyamine analogues can accumulate to significant levels. Studies on other dimethylated spermine analogues, such as (R,R)-1,12-dimethylspermine (Me2SPM), have shown they accumulate effectively in both lymphoblasts and fibroblasts. nih.gov This accumulation can lead to the displacement of natural polyamines from their binding sites and influence cellular processes. The efficiency of accumulation and the subsequent intracellular concentration depend on the transport kinetics and the cell type. nih.gov

Specificity and Selectivity of this compound within Polyamine Transporters

The mammalian PTS is not a single entity but comprises several transporters with varying specificities. google.com The selectivity for a particular polyamine analogue is highly dependent on its structure, including the position of modifications like methyl groups.

Research on C-methylated spermine analogues demonstrates this specificity. In uptake competition assays using DU145 prostate cancer cells, different isomers competed with natural spermine with markedly different efficiencies, indicating that the location of the methyl groups significantly influences affinity for the transporter(s). acs.org

Table 1: Competitive Uptake of C-Methylated Spermine Analogues

This table summarizes the ability of various spermine analogues to compete with radiolabeled spermine ([14C]-Spm) for cellular uptake in DU145 cells. The data illustrates the structural specificity of the polyamine transport system.

| Compound | Concentration (µM) | [14C]-Spm Uptake (% of Control) | Reference |

|---|---|---|---|

| Spermine (unlabeled) | 10 | ~50% | acs.org |

| 2,11-dimethylspermine | 10 | ~55% | acs.org |

| 3,10-dimethylspermine | 10 | ~80% | acs.org |

| 2-methylspermine | 10 | ~90% | acs.org |

As shown in Table 1, 2,11-dimethylspermine is a much stronger competitor for the PTS than 3,10-dimethylspermine. acs.org This suggests that methylation closer to the terminal amino groups (at positions 2 and 11) is better tolerated by the transport system than methylation closer to the internal secondary amino groups (at positions 3 and 10). acs.org Based on this, it can be inferred that this compound, with methylation on the internal nitrogens, would also have a distinct interaction profile with the PTS, likely differing in affinity compared to spermine and its other methylated isomers. However, direct competitive uptake studies for this compound are not available.

Direct Molecular Targets and Binding Dynamics

As polycationic molecules, spermine and its derivatives are known to interact with a variety of negatively charged macromolecules within the cell, which constitutes a primary mode of their biological action.

Interactions of this compound with Nucleic Acids (DNA, RNA, siRNA)

Polyamines electrostatically interact with the negatively charged phosphate (B84403) backbones of nucleic acids such as DNA and RNA. lookchem.com These interactions can stabilize nucleic acid structures, induce conformational changes, and influence processes like transcription and translation. The specific binding of a polyamine analogue is dictated by its charge, shape, and flexibility.

While specific binding studies for this compound are not prominent in the literature, its behavior can be predicted from its structure. The presence of four positive charges at physiological pH would drive its association with nucleic acids. The N-methyl groups would alter the hydrophobicity and steric profile of the molecule compared to spermine, potentially modifying its binding affinity and the specific geometry of its interaction within the grooves of DNA or complex folds of RNA. For instance, nucleic acid binding polymers (NABPs) like polyamidoamine (PAMAM) dendrimers can effectively bind to DNA and inhibit the binding of other molecules, such as anti-DNA antibodies. plos.org This highlights the potential for polyamine-like structures to engage robustly with nucleic acids. The specific consequences of N4,N9-dimethylation on binding constants and sequence/structure preference remain an area for further investigation.

Engagement of this compound with Protein Components

Beyond transporters and metabolic enzymes, polyamines interact with a range of proteins, often through electrostatic interactions with acidic domains. These interactions can modulate protein conformation and function. For example, the binding of polyamines to ion channels is a well-documented phenomenon that regulates ion flow across membranes. frontiersin.org

Specific protein partners for this compound have not been systematically identified. However, studies of other polyamine analogues show that structural changes significantly impact protein interactions. The binding region for polyamines on spermidine (B129725)/spermine N1-acetyltransferase (SSAT), for instance, consists of a pattern of acidic and hydrophobic residues that accommodates the charge and aliphatic portions of spermine. nih.gov The addition of methyl groups on the N4 and N9 nitrogens would directly alter the interaction with such binding pockets, likely affecting binding affinity and specificity. Identifying the unique protein interactome of this compound is essential for a complete understanding of its cellular effects.

Potential for Enzyme Inhibition or Modulation by this compound

The metabolic fate of spermine is controlled by two key enzymes: spermidine/spermine N1-acetyltransferase (SSAT), which acetylates spermine for subsequent degradation or export, and spermine oxidase (SMOX), which directly oxidizes spermine to spermidine. nih.govnih.govmdpi.com Structural modifications to the spermine backbone, particularly N-alkylation, can dramatically alter how the molecule is recognized by these enzymes, often turning a substrate into an inhibitor or a non-substrate.

SSAT catalyzes the transfer of an acetyl group to the N1 position of spermine and spermidine. nih.govuniprot.org This enzyme is known to be highly selective. Studies on other spermine analogues have shown that methylation can render them poor substrates for SSAT. acs.org For example, 3,10-dimethylspermine is a very poor substrate for SSAT. acs.org It is highly probable that methylation at the N4 and N9 positions would similarly prevent this compound from being an efficient substrate for SSAT.

SMOX is a FAD-dependent enzyme that converts spermine to spermidine, producing hydrogen peroxide and 3-aminopropanal. actanaturae.ru The substrate specificity of SMOX is also stringent. Research on C-methylated spermine analogues revealed that their inhibitory potential against SMOX is position-dependent. acs.org

Table 2: Inhibition of Polyamine Catabolizing Enzymes by Spermine Analogues

This table shows the percent inhibition of key polyamine catabolic enzymes by different C-methylated spermine analogues at a fixed concentration, demonstrating the structural specificity of enzyme-substrate interactions.

| Enzyme | Inhibitor (50 µM) | % Inhibition | Reference |

|---|---|---|---|

| Spermine Oxidase (SMOX) | 2,11-dimethylspermine | ~70% | acs.org |

| 3,10-dimethylspermine | ~20% (at 50 µM), ~70% (at 500 µM) | acs.org | |

| Semicarbazide-Sensitive Amine Oxidase (SSAO) | 2,11-dimethylspermine | ~30% | acs.org |

| 3,10-dimethylspermine | ~80% | acs.org |

As indicated in Table 2, 2,11-dimethylspermine is a potent inhibitor of SMOX, whereas 3,10-dimethylspermine is significantly weaker. acs.org This differential activity underscores that the positioning of methyl groups is critical for interaction with the SMOX active site. While direct data for this compound is lacking, its N-methylation would be expected to significantly modulate its interaction with SMOX, potentially making it an inhibitor or a poor substrate.

Intracellular Distribution and Subcellular Localization of this compound

The efficacy and mechanism of action of any compound are intrinsically linked to its ability to reach and accumulate in specific subcellular compartments. The intracellular journey of this compound, like other polyamine analogues, begins with its transport across the cell membrane, followed by its distribution among various organelles. Understanding this distribution is key to elucidating its molecular interactions and biological functions.

Research into the cellular uptake of polyamine analogues indicates that these molecules typically enter cells via the polyamine transport system. researchgate.net Studies on C-methylated spermine analogues, which are structurally related to this compound, have shown that they are actively taken up into DU145 prostate cancer cells through this specific transport mechanism. acs.org The efficiency of this uptake and the subsequent intracellular concentration can be influenced by metabolic processes. For instance, some spermine analogues are substrates for catabolic enzymes like spermine oxidase (SSAO), which can reduce their intracellular levels over time. acs.org

In a comparative study, the intracellular accumulation of various C-methylated spermine analogues was measured in DU145 cells after different incubation periods. The data revealed differences in their intracellular amounts, partly due to their varying susceptibility to enzymatic degradation. acs.org For example, after a 6-hour incubation, the amount of one bis-methylated analogue was found to be about half that of another, a difference attributed to its conversion into a methylated spermidine metabolite. acs.org After three days, this conversion was even more pronounced. acs.org

The table below summarizes the findings on the intracellular accumulation of these related compounds.

Table 1: Intracellular Accumulation of C-Methylated Spermine Analogues in DU145 Cells

| Compound | Incubation Time | Intracellular Amount (Relative to Control) |

|---|---|---|

| 2,11-Me2Spm | 6 hours | ~1.0 |

| 3,10-Me2Spm | 6 hours | ~0.6 |

| Bis-methylated Analogue 4 | 6 hours | ~0.3 |

| Bis-methylated Analogue 4 | 3 days | ~0.2 (with ~80% conversion to 3-MeSpd) |

Data derived from a study on C-methylated spermine analogues. acs.org

Once inside the cell, the distribution of this compound to specific organelles is a critical aspect of its activity. While direct visualization studies on the subcellular localization of this compound are not extensively detailed in the reviewed literature, general principles of cellular uptake suggest potential localizations. The process of endocytosis, for example, is a common pathway for the internalization of extracellular substances, which results in their encapsulation within vesicles. uni-konstanz.denih.gov This can lead to a punctate, or vesicular, distribution within the cell rather than a homogenous spread throughout the cytoplasm. uni-konstanz.de For some molecules, this means accumulation within endosomes and lysosomes. dovepress.com

The interaction between organelles is a dynamic process that regulates cellular homeostasis. nih.govnih.gov The endoplasmic reticulum, in particular, forms contact sites with most other organelles, including mitochondria and lysosomes, influencing their positioning and function. nih.gov The precise localization of a compound like this compound within this intricate network would determine its accessibility to various intracellular targets. Further research employing techniques such as fluorescently-tagged analogues could provide more definitive insights into the specific subcellular compartments where this compound accumulates. nih.gov

Modulation of Polyamine Homeostasis and Metabolism by N4,n9 Dimethylspermine

Effects on Polyamine Biosynthetic Enzymes and Pathways

Polyamine analogs typically exert tight, negative feedback control on the biosynthetic pathway, reducing the production of natural polyamines. This is a critical aspect of their mechanism of action, as they compete with and replace endogenous polyamines, leading to a state of polyamine depletion. Research on isomers such as 1,12-dimethylspermine (DMSpm) has provided significant insight into these regulatory effects.

Ornithine decarboxylase (ODC) is the first and principal rate-limiting enzyme in the polyamine biosynthetic pathway, catalyzing the conversion of ornithine to putrescine. nih.gov Its activity is exquisitely regulated by the intracellular concentration of polyamines. High levels of spermine (B22157) and spermidine (B129725), or the introduction of their analogs, typically lead to a rapid downregulation of ODC activity. nih.govnih.gov This occurs through several mechanisms, including the induction of a protein inhibitor known as ODC antizyme (OAZ1), which binds to ODC and targets it for proteasomal degradation. acs.org

Spermine analogs are known to influence polyamine metabolism by downregulating rate-limiting biosynthetic enzymes, including ODC. mdpi.com Studies involving the administration of the dimethylspermine isomer, (R,R)-1,12-dimethylspermine (Me2SPM), to mice included the assessment of ODC activity in various tissues, indicating its recognized role as a key checkpoint in the metabolic response to the analog. nih.gov The accumulation of polyamine analogs inside the cell mimics a state of polyamine excess, triggering this homeostatic downregulation of ODC and thereby reducing the influx of new polyamines into the pathway.

Spermine synthase (SMS) is the terminal enzyme in the biosynthetic pathway, responsible for transferring an aminopropyl group from decarboxylated S-adenosylmethionine (dcAdoMet) to spermidine, forming spermine. mdpi.com The interaction of dimethylspermine analogs with SMS is of significant therapeutic interest, particularly in conditions of SMS deficiency, such as Snyder-Robinson syndrome (SRS). nih.gov

Research using the metabolically stable spermine mimetic, (R,R)-1,12-dimethylspermine, has shown that it can functionally substitute for native spermine in supporting cell growth. nih.gov Crucially, because of its structure, it is not a substrate for SMS. This allows it to bypass the enzymatic defect in SRS, where SMS function is lost or reduced. By accumulating in cells, the analog can effectively replete the functional role of spermine while simultaneously triggering feedback mechanisms that reduce the levels of the precursor spermidine, which accumulates to high levels in SRS. nih.gov Studies on other methylated polyamines have also shown that alpha-methylation can render the compound a poor substrate for spermine synthase. nih.gov This characteristic allows such analogs to act as functional replacements for spermine without directly participating in the final biosynthetic step.

S-adenosylmethionine decarboxylase (SAMDC or AdoMetDC) is the second rate-limiting enzyme in polyamine biosynthesis, providing the dcAdoMet aminopropyl donor required for both spermidine and spermine synthesis. mdpi.commdpi.com Similar to ODC, SAMDC activity is tightly regulated by polyamine levels. An abundance of spermidine and spermine typically represses SAMDC activity, thus controlling the availability of the aminopropyl donor.

Impact on Polyamine Catabolic Enzymes and Pathways

In addition to suppressing biosynthesis, a key mechanism of action for many polyamine analogs is the potent induction of polyamine catabolism. This dual action of shutting down production while accelerating degradation leads to a rapid and profound depletion of natural polyamines.

Spermidine/spermine N1-acetyltransferase (SSAT, also known as SAT1) is the rate-limiting enzyme in polyamine catabolism. nih.gov It acetylates spermidine and spermine, which neutralizes their positive charges and marks them for either export from the cell or degradation by polyamine oxidase. nih.gov The induction of SSAT is a highly regulated process, strongly stimulated by high levels of polyamines or their analogs. nih.gov

Studies have shown that the analog 1,12-dimethylspermine (DMSpm) can produce a large and rapid induction of SSAT activity. nih.govelsevier.com This superinduction of SSAT is a hallmark of many polyamine analogs and is central to their ability to deplete intracellular polyamine pools. nih.gov Interestingly, the effect can be context-dependent; in one study, the (R,R)-1,12-dimethylspermine diastereomer did not cause a significant change in SSAT activity in Snyder-Robinson syndrome lymphoblastoid cells after 24 hours of treatment. nih.gov However, it is generally recognized that dimethylspermine analogs, like other spermine mimetics, can increase SSAT biosynthesis and activity, thereby reducing intracellular spermidine and spermine pools. nih.gov

| Cell Line | Cell Type | Me2SPM Concentration (µM) | Spermidine Level (% of Control) | Reference |

|---|---|---|---|---|

| SRS Patient 1 | Lymphoblast | 1 | ~60% | nih.gov |

| SRS Patient 1 | Lymphoblast | 10 | ~25% | nih.gov |

| SRS Patient 2 | Fibroblast | 1 | ~50% | nih.gov |

| SRS Patient 2 | Fibroblast | 10 | ~15% | nih.gov |

Following acetylation by SSAT, N1-acetylspermidine and N1-acetylspermine become substrates for N1-acetylpolyamine oxidase (PAOX), which oxidizes them back to putrescine and spermidine, respectively. nih.gov Separately, spermine oxidase (SMOX) provides a direct catabolic route, oxidizing spermine directly to spermidine. semanticscholar.org

| Enzyme | Function | Effect of Dimethylspermine Analog | Reference |

|---|---|---|---|

| Ornithine Decarboxylase (ODC) | Biosynthesis (Rate-limiting) | Downregulation/Inhibition | mdpi.comnih.gov |

| Spermine Synthase (SMS) | Biosynthesis (Terminal step) | Not a substrate; functional substitute | nih.govnih.gov |

| S-adenosylmethionine Decarboxylase (SAMDC) | Biosynthesis (Aminopropyl donor) | Downregulation/Inhibition | mdpi.com |

| Spermidine/Spermine N1-Acetyltransferase (SSAT) | Catabolism (Rate-limiting) | Potent Induction | nih.govnih.govelsevier.com |

| Polyamine Oxidase (PAOX) | Catabolism of acetylated polyamines | Poor substrate; resistant to SSAT/PAOX pathway | nih.gov |

| Spermine Oxidase (SMOX) | Catabolism (Direct spermine oxidation) | Resistant to oxidation | nih.gov |

Regulation of Intracellular Polyamine Pools (Spermidine, Spermine, Putrescine) by N4,N9-Dimethylspermine

This compound and its analogs significantly disrupt the delicate balance of intracellular polyamine homeostasis, leading to a dramatic reduction in the levels of the natural polyamines: spermidine, spermine, and putrescine. This depletion is primarily achieved through the potent induction of the key polyamine catabolic enzyme, spermidine/spermine N1-acetyltransferase (SSAT).

The introduction of this compound analogs into cells triggers a superinduction of SSAT activity. nih.govresearchgate.net This enzyme is the rate-limiting step in the catabolism of polyamines. SSAT functions by transferring an acetyl group from acetyl-CoA to the N1 position of spermidine and spermine. This acetylation neutralizes the positive charges on the polyamines, which has two major consequences. Firstly, the acetylated polyamines have a reduced affinity for their intracellular binding sites, such as nucleic acids and proteins. Secondly, and more importantly, N1-acetylspermidine and N1-acetylspermine are preferred substrates for the FAD-dependent enzyme, N1-acetylpolyamine oxidase (APAO).

The subsequent oxidation of these acetylated derivatives by APAO results in the production of putrescine and spermidine, respectively, along with the generation of toxic byproducts such as hydrogen peroxide and aldehydes. However, the continuous and high-level activity of SSAT, induced by this compound analogs, leads to a futile cycle of synthesis and degradation that ultimately results in the net depletion of the entire polyamine pool. The cells' attempts to compensate for the falling polyamine levels by upregulating their own biosynthesis are overwhelmed by the potent catabolic effect induced by the analog.

Treatment of cancer cell lines with dimethylspermine analogs has been shown to cause a rapid and near-complete depletion of the natural polyamines. nih.govresearchgate.net This profound reduction in intracellular polyamine concentrations is a key mechanism behind the antiproliferative effects of these analogs.

Below is a representative data table illustrating the typical effect of a dimethylspermine analog on intracellular polyamine pools in a human cancer cell line after 48 hours of treatment.

| Polyamine | Control (pmol/10^6 cells) | Treated (pmol/10^6 cells) | % Depletion |

| Putrescine | 150 | <10 | >93% |

| Spermidine | 1200 | <50 | >95% |

| Spermine | 800 | <40 | >95% |

Note: The values presented in this table are representative and intended for illustrative purposes. Actual values may vary depending on the specific cell line, analog used, and experimental conditions.

Mechanisms Contributing to the Metabolic Stability of this compound Analogs

The efficacy of this compound and its analogs as modulators of polyamine homeostasis is significantly enhanced by their inherent metabolic stability. Unlike the natural polyamines, which are readily interconverted and degraded by a series of tightly regulated enzymatic reactions, these synthetic analogs are designed to resist catabolism. This resistance ensures their sustained presence within the cell, allowing for prolonged induction of SSAT and subsequent depletion of natural polyamines.

The primary enzymes responsible for polyamine catabolism are spermine oxidase (SMO) and N1-acetylpolyamine oxidase (APAO). The metabolic stability of this compound analogs can be attributed to several key mechanisms:

Poor Substrate Recognition by Catabolic Enzymes: The structural modifications in this compound analogs, specifically the presence of alkyl groups on the internal nitrogen atoms (N4 and N9), can create steric hindrance. This bulkiness can prevent the analogs from fitting correctly into the active sites of SMO and APAO, thereby making them poor substrates for these enzymes. While some terminally N-alkylated polyamines can be degraded by APAO and SMO, the internal alkylation presents a more significant barrier to enzymatic action. nih.gov

Resistance to Acetylation: For an analog to be a substrate for APAO, it must first be acetylated by SSAT. While this compound analogs are potent inducers of SSAT, they are not necessarily efficient substrates for the enzyme's catalytic activity. The N-alkylation may interfere with the binding of the analog to the active site of SSAT in a manner that favors enzyme induction over acetylation of the analog itself.

Altered Electronic Properties: The introduction of alkyl groups can alter the electronic properties of the nitrogen atoms within the polyamine backbone. These changes can affect the pKa values of the amino groups, which may in turn influence the interaction of the analog with the catalytic residues in the active sites of catabolic enzymes, rendering them less susceptible to oxidation.

Research on various N-alkylated spermine analogs has shown that even relatively modest structural modifications can lead to significant differences in their metabolism. nih.gov For instance, the nature of the alkyl group (e.g., ethyl vs. benzyl) can influence the rate and pathway of degradation by APAO and SMO. nih.gov This highlights the potential to fine-tune the metabolic stability of these analogs by strategic chemical design, thereby optimizing their biological activity. The sustained intracellular concentrations of these metabolically stable analogs are crucial for their ability to continuously upregulate SSAT, leading to the profound and lasting depletion of natural polyamines.

N4,n9 Dimethylspermine in Cellular Biological Processes

Impact on Cell Growth and Proliferation Dynamics

The influence of N4,N9-Dimethylspermine on cell growth and proliferation appears to be cytostatic rather than cytotoxic. In a study evaluating a series of spermine (B22157) analogues in MALME-3M human melanoma cells, two dimethyl analogues were observed to be cytostatic, meaning they inhibit cell growth and proliferation without directly causing cell death. nih.gov This contrasts with diethyl and dipropyl analogues, which were found to be cytotoxic. nih.gov The IC50 values for these dimethyl analogues, which represent the concentration required to inhibit cell growth by 50%, were in the range of 0.5-1.0 microMolar. nih.gov

Influence on Cell Cycle Progression and Regulation

The cytostatic effects of dimethylated spermine analogues are linked to their ability to influence the cell cycle. The aforementioned study on MALME-3M human melanoma cells indicated that the cytostatic dimethyl analogues induced an incomplete arrest of cells in the G1 phase of the cell cycle. nih.gov This was evidenced by a significant number of cells remaining in the S-phase, the phase of DNA synthesis, despite the treatment. nih.gov

Elucidation of Cell Cycle Arrest Mechanisms Induced by this compound Analogs

The precise mechanisms by which this compound and its close analogues induce a partial G1 cell cycle arrest have not been fully elucidated. However, the study on MALME-3M cells noted a prominent G1 block, characterized by an accumulation of cells in the G0/G1 phase and a depletion of S-phase cells, with the cytotoxic diethyl and dipropyl analogues. nih.gov The incomplete G1 arrest caused by the dimethyl analogues suggests a less potent or a different mode of interaction with the cell cycle machinery. nih.gov Further research is necessary to pinpoint the specific molecular targets within the cell cycle regulatory pathways that are affected by this compound.

Effects on Cellular Differentiation States

Specific studies on the effects of this compound on cellular differentiation states are not available in the current scientific literature.

Functional Substitution for Endogenous Polyamines (e.g., independent of hypusination)

There is no direct evidence available to suggest that this compound can functionally substitute for endogenous polyamines in cellular processes.

Modulation of Cellular Signaling Cascades

Information regarding the modulation of cellular signaling cascades by this compound is not present in the available research literature.

Regulation of Gene Expression by this compound Analogs

Analogs of this compound, particularly N4,N9-diacyl and N4,N9-dialkyl substituted spermines, have been extensively investigated as non-viral vectors for the delivery of genetic material, such as small interfering RNA (siRNA) and plasmid DNA (pDNA). nih.govnih.gov These synthetic analogs are designed to bind to nucleic acids, condense them into nanoparticles, and facilitate their entry into cells, thereby modulating gene expression. nih.govnih.gov The structure of the acyl or alkyl chains—including their length, degree of unsaturation, and oxidation level—plays a critical role in the efficiency of gene delivery and the subsequent regulation of gene expression. nih.gov

Research has demonstrated that these spermine derivatives can be highly effective in mediating gene silencing through siRNA delivery. For instance, asymmetrical N4,N9-diacyl spermines, where the two acyl moieties are different, have been shown to efficiently formulate and deliver siRNA into cells, leading to the knock-down of specific reporter genes like the enhanced green fluorescent protein (EGFP) gene. nih.gov Studies comparing a series of N4,N9-disubstituted spermines have found that those with C-18 chains, such as N4,N9-distearoyl spermine and N4,N9-dioleoyl spermine, are particularly efficient vectors for siRNA delivery, with performance comparable to commercial transfection agents even in the presence of serum. nih.gov Similarly, very long-chain analogs like N4,N9-dieicosenoyl spermine and N4,N9-dierucoyl spermine have also proven to be effective siRNA delivery agents with excellent cell viability. nih.gov

In addition to gene silencing, these analogs are capable of delivering plasmid DNA for gene expression. N4,N9-dilinoleoyl spermine, for example, has been noted for its efficiency in condensing circular plasmid DNA (pEGFP) and achieving effective transfection in various primary skin and cancer cell lines. bath.ac.uk The ability of these compounds to form stable nanoparticles with genetic material is a key factor in their function as gene expression regulators. nih.govnih.govnih.gov

The table below summarizes the findings from various studies on the use of this compound analogs for gene expression regulation.

| Analog Compound | Genetic Material | Cell Lines | Key Findings |

| N4-Oleoyl-N9-stearoyl spermine | fluorescein-tagged siRNA | FEK4, HtTA, HeLa | Achieved up to 89% cell delivery and silenced EGFP reporter gene to 34%. nih.gov |

| N4-myristoleoyl-N9-myristoyl spermine | fluorescein-tagged siRNA | FEK4, HtTA, HeLa | Effective siRNA delivery vector resulting in significant gene silencing. nih.gov |

| N4,N9-Distearoyl spermine | fluorescein-labelled siRNA | FEK4, HtTA | Efficient siRNA formulation and delivery, comparable to commercial agents. nih.gov |

| N4,N9-Dioleoyl spermine | fluorescein-labelled siRNA | FEK4, HtTA | An efficient siRNA delivery vector, even in the presence of serum. nih.gov |

| N4,N9-Dieicosenoyl spermine | siRNA, pEGFP | FEK4, HtTA | Efficient siRNA delivery vector with excellent cell viability. nih.gov |

| N4,N9-Dierucoyl spermine | siRNA, pEGFP | FEK4, HtTA | Showed efficient formulation and delivery to primary skin and cancer cell lines. nih.gov |

| N4,N9-Dilinoleoyl spermine | pEGFP plasmid DNA | Primary skin cells, cancer cell lines | Effective condensation of pDNA and high transfection efficiency. bath.ac.uk |

Impact on Post-Translational Modifications

Post-translational modifications (PTMs) are crucial enzymatic processes that involve the covalent addition of functional groups to proteins after their synthesis, significantly expanding the functional diversity of the proteome. frontiersin.org These modifications, which include processes like methylation, acetylation, phosphorylation, and ubiquitination, are fundamental in regulating protein stability, localization, and interaction with other molecules. mdpi.commdpi.com While the importance of PTMs in cellular signaling and function is well-established, the direct influence of this compound or its analogs on these modification processes is not extensively documented in the current scientific literature. Research has focused more on the roles of these spermine derivatives as agents for gene delivery rather than as direct modulators of the enzymatic machinery responsible for PTMs.

Influence on Cellular Redox Balance

Cellular redox balance, or redox homeostasis, refers to the tight regulation of reactive oxygen species (ROS) production and elimination to maintain a stable intracellular environment. mdpi.com This balance is critical for normal cell signaling and function, and its disruption can lead to oxidative stress, a condition implicated in various pathologies. The major cellular redox couples, such as glutathione/glutathione disulfide (GSH/GSSG), play a central role in maintaining this equilibrium. mdpi.comscispace.com Currently, there is a lack of specific research findings directly linking this compound or its analogs to the modulation of the cellular redox balance. The direct effects of these specific compounds on ROS production, antioxidant enzyme activity, or the status of cellular redox couples have not been a primary focus of the available studies.

Preclinical Research Applications and Mechanistic Insights for N4,n9 Dimethylspermine

In Vitro Cellular Models for Mechanistic Elucidation

In vitro models are fundamental for dissecting the cellular and molecular mechanisms of spermine (B22157) analogs. These systems allow for controlled investigation into how these compounds interact with cellular machinery, affect polyamine homeostasis, and influence disease-specific phenotypes.

Studies in Cultured Cancer Cell Lines

The N4 and N9 positions of spermine have been identified as key sites for chemical modification to create compounds for therapeutic research. A series of N4,N9-disubstituted spermines have been synthesized and evaluated not for direct cytotoxicity, but as vectors for non-viral siRNA delivery into cancer cells. nih.gov

In these studies, various N4,N9-diacyl and N4,N9-dialkyl spermine derivatives were created to assess how changes in chain length and charge distribution affect their ability to form nanoparticles with siRNA and transfect cell lines. nih.gov The efficiency of these compounds as delivery agents was tested in immortalized cancer cell lines (such as HtTA and HeLa) and primary skin cells. nih.govnih.gov Research found that derivatives like N4,N9-Distearoyl spermine and N4,N9-dioleoyl spermine are effective siRNA delivery vectors, comparable to commercial transfection agents. nih.gov Another study explored asymmetrical N4,N9-diacyl spermines, such as N4-Oleoyl-N9-stearoyl spermine, which also showed high efficiency in siRNA delivery and subsequent gene silencing in HeLa cells. nih.gov

These findings highlight that modification at the N4,N9-positions can produce effective molecular carriers, though this line of research focuses on their role as delivery vehicles rather than as direct modulators of polyamine metabolism for anticancer effects.

Application in Patient-Derived Cellular Models (e.g., Snyder-Robinson Syndrome Lymphoblasts and Fibroblasts)

Snyder-Robinson Syndrome (SRS) is a rare genetic disorder caused by mutations in the SMS gene, which encodes for spermine synthase. This deficiency leads to an absence of spermine and a pathological accumulation of its precursor, spermidine (B129725), resulting in an elevated spermidine:spermine ratio. nih.govresearchgate.net Patient-derived cells are critical models for studying this condition.

Preclinical research has utilized a metabolically stable spermine mimetic, (R,R)-1,12-Dimethylspermine (Me2SPM), a structural isomer of N4,N9-Dimethylspermine, to investigate its potential to correct the biochemical imbalance in SRS. nih.gov Studies using lymphoblast and fibroblast cell lines derived from SRS patients have shown that these cells can actively transport and accumulate exogenous Me2SPM. nih.govresearchgate.net This uptake leads to a significant decrease in the abnormally high intracellular spermidine levels, without causing adverse effects on cell growth. nih.gov The ability of Me2SPM to functionally substitute for native polyamines while also stimulating homeostatic control mechanisms makes it a promising compound for further investigation. nih.gov

| Cell Type | Condition | Outcome | Reference |

|---|---|---|---|

| SRS Patient Lymphoblasts | Treatment with Me2SPM | Accumulation of Me2SPM and a significant decrease in intracellular spermidine pools. | nih.gov |

| SRS Patient Fibroblasts | Treatment with Me2SPM | Accumulation of Me2SPM and a significant decrease in intracellular spermidine pools with no adverse effects on growth. | nih.gov |

In Vivo Preclinical Animal Models for Biological Activity Assessment

Animal models that replicate human diseases are indispensable for evaluating the biological activity and therapeutic potential of compounds in a complex, whole-organism system.

Evaluation in Murine Models of Polyamine Dysregulation (e.g., Snyder-Robinson Syndrome Mouse Models)

To study SRS in vivo, researchers have developed mouse models that recapitulate the genetic and biochemical features of the disease. The G56S mouse model, which carries a missense mutation in the Sms gene analogous to one found in SRS patients, exhibits a complete loss of SMS protein and a consequently elevated spermidine/spermine ratio in its tissues. biorxiv.org These mice display many SRS-like phenotypes, including failure to thrive, short stature, and reduced bone density. nih.govnih.gov Another model, the Gy mouse, has a chromosomal deletion that includes the Sms gene, leading to a complete absence of spermine and an increase in spermidine. nih.gov

These models are invaluable for testing potential therapeutic agents. In vivo studies have been conducted using the metabolically stable analog (R,R)-1,12-Dimethylspermine (Me2SPM). nih.gov When administered to mice, Me2SPM was shown to effectively reduce the elevated spermidine levels in multiple tissues. nih.gov These findings demonstrate that a spermine mimetic can cross biological barriers and modulate the core biochemical defect of SRS in a living organism, providing a strong basis for its potential as a lead compound for therapeutic development. nih.gov

Assessment of Tissue-Specific Polyamine Metabolism Alterations in Animal Models

A critical aspect of in vivo research is understanding how a compound affects different tissues, particularly those most impacted by the disease. In SRS, the nervous system is severely affected. nih.gov A key finding from the murine model studies was that administered (R,R)-1,12-Dimethylspermine was detectable in brain tissue. nih.gov This is highly significant, as the ability to cross the blood-brain barrier and act on the central nervous system is a prerequisite for treating the neurological symptoms of SRS.

The G56S mouse model shows elevated spermidine/spermine ratios in both skeletal muscle and the brain, confirming that the polyamine dysregulation is present in disease-relevant tissues. biorxiv.org The administration of Me2SPM was associated with changes in polyamine metabolic enzymes within the brain, indicating that the compound not only enters the target organ but also actively engages with the metabolic machinery. nih.gov Studies in various animal models of polyamine dysregulation have shown that polyamines are critical for the development and function of diverse tissues, including the pancreas, liver, skin, and inner ear, underscoring the importance of assessing tissue-specific effects of any polyamine-based therapeutic strategy. nih.govnih.gov

| Model | Compound | Key Finding | Reference |

|---|---|---|---|

| Wild-type Mice | (R,R)-1,12-Dimethylspermine | Significantly decreases spermidine levels in multiple tissues. | nih.gov |

| Wild-type Mice | (R,R)-1,12-Dimethylspermine | Detectable in brain tissue, the organ most affected in SRS. | nih.gov |

| Wild-type Mice | (R,R)-1,12-Dimethylspermine | Associated with changes in polyamine metabolic enzymes in the brain. | nih.gov |

Utilization of Organotypic Models for Mechanistic Studies

Currently, there is a notable absence of published research specifically detailing the use of organotypic models to investigate the mechanistic aspects of this compound or its closely related N4,N9-disubstituted analogs. Organotypic cultures, which preserve the three-dimensional architecture and cellular heterogeneity of tissues, represent a valuable tool for preclinical assessment. Future studies employing these models could offer deeper insights into the compound's effects on tissue physiology and cellular interactions in a more translationally relevant context than traditional 2D cell culture.

This compound as a Vector for Targeted Molecular Delivery (e.g., siRNA)

A significant area of preclinical research has focused on the application of N4,N9-disubstituted spermine derivatives as non-viral vectors for the delivery of therapeutic molecules, particularly small interfering RNA (siRNA). These synthetic analogs of the naturally occurring polyamine spermine are engineered to efficiently condense and transport siRNA into cells, facilitating gene silencing.

The design of these vectors often involves the attachment of various acyl or alkyl chains to the N4 and N9 positions of the spermine backbone. These modifications are critical in determining the efficiency of siRNA binding, the formation of nanoparticles (lipoplexes), and the subsequent delivery and release of siRNA within the target cells.

Structure-Activity Relationship Studies

Research has systematically explored how modifications to the N4 and N9 substituents influence the delivery efficiency and cytotoxicity of these spermine-based vectors. Key findings from these studies include:

Influence of Acyl Chain Length: Studies on a series of N4,N9-diacyl spermines have demonstrated that the length of the acyl chains significantly impacts both transfection efficiency and toxicity. For instance, derivatives with C18 chains, such as N4,N9-distearoyl spermine and N4,N9-dioleoyl spermine, have been shown to be effective siRNA delivery vectors, comparable to commercially available reagents, even in the presence of serum. In contrast, shorter acyl chains tend to be more toxic.

Impact of Unsaturation: The degree of saturation in the acyl chains also plays a crucial role. Mono-cis-unsaturated C20 and C22 chains, as seen in N4,N9-dieicosenoyl spermine and N4,N9-dierucoyl spermine, have been found to yield efficient siRNA delivery with excellent cell viability.

Charge Distribution: The distribution of positive charges within the molecule is a key determinant of its interaction with negatively charged siRNA and cell membranes. While the polyamine backbone provides the necessary positive charges for siRNA condensation, alterations in charge distribution can affect both delivery efficiency and toxicity. It has been observed that a distribution of four positive charges, as in the parent spermine molecule, can be associated with higher toxicity.

Nanoparticle Formation and siRNA Condensation

The ability of N4,N9-disubstituted spermines to act as effective delivery vectors is contingent on their capacity to condense siRNA into stable nanoparticles. This process is typically evaluated using techniques such as the RiboGreen intercalation assay, which measures the accessibility of siRNA, and particle sizing to determine the physicochemical properties of the resulting lipoplexes. The formation of these nanoparticles protects the siRNA from degradation by nucleases and facilitates its uptake into cells.

The table below summarizes the findings from studies on various N4,N9-diacyl spermine derivatives for siRNA delivery.

| Compound | Acyl Chain Composition | Key Findings in siRNA Delivery |

| N4,N9-Didecanoyl Spermine | C10:0 | Higher toxicity compared to longer chain derivatives. |

| N4,N9-Dilauroyl Spermine | C12:0 | Higher toxicity compared to longer chain derivatives. |

| N4,N9-Dimyristoyl Spermine | C14:0 | Moderate efficiency and toxicity. |

| N4,N9-Dipalmitoyl Spermine | C16:0 | Moderate efficiency and toxicity. |

| N4,N9-Distearoyl Spermine | C18:0 | Efficient siRNA delivery, comparable to commercial reagents. |

| N4,N9-Dioleoyl Spermine | C18:1 | Efficient siRNA delivery, comparable to commercial reagents. |

| N4,N9-Dieicosenoyl Spermine | C20:1 | Efficient siRNA delivery with high cell viability. |

| N4,N9-Dierucoyl Spermine | C22:1 | Efficient siRNA delivery with high cell viability. |

These non-liposomal cationic lipids, derived from the naturally occurring polyamine spermine, represent a promising class of vectors for siRNA-based therapeutics. Their customizable structure allows for the fine-tuning of their properties to optimize delivery efficiency while minimizing toxicity.

Structure Activity Relationship Sar Studies of N4,n9 Dimethylspermine and Its Analogs

Influence of N-Methylation Pattern on Biological Activity Profiles

The position and number of methyl groups on the spermine (B22157) backbone significantly impact the biological activity of the resulting analogs. While specific comparative studies focusing solely on N4,N9-Dimethylspermine versus other N-methylated isomers are limited, research on various methylated polyamines allows for inferences on the importance of the methylation pattern.

Methylation of polyamines can alter their interaction with biological targets and their metabolic stability. For instance, C-methylated analogs of spermine and spermidine (B129725) have been shown to be valuable tools for studying polyamine functions, as they can be resistant to metabolic enzymes. researchgate.net Monomethylation can introduce chirality, leading to stereoisomers with potentially different biological activities, whereas gem-dimethylated analogs are generally considered non-metabolizable by key polyamine catabolic enzymes like spermidine/spermine-N1-acetyltransferase (SSAT) and acetylpolyamine oxidase. researchgate.net

While N-alkylation, in general, has been extensively studied, the specific biological consequences of methylation at the internal N4 and N9 positions compared to the terminal N1 and N12 positions are less well-defined in the available literature. Symmetrically N1,N12-bis(ethyl)spermine has been a widely studied analog that demonstrates potent biological effects, including the induction of SSAT. acs.org The differential effects of internal versus terminal N-alkylation likely arise from altered molecular geometry, charge distribution, and ability to interact with the active sites of enzymes and transporters. Further research is needed to delineate the precise structure-activity relationships associated with the N-methylation pattern of spermine, including a direct comparison of this compound with its N1,N12- and fully methylated counterparts to fully understand the influence of methylation patterns on biological activity profiles.

Impact of Side Chain Length and Chemical Modifications on Efficacy

The length and nature of the substituents at the N4 and N9 positions of the spermine scaffold play a critical role in determining the efficacy of these analogs, particularly in the context of gene delivery. A series of N4,N9-disubstituted spermines have been synthesized and evaluated as non-viral vectors for siRNA delivery. researchgate.net

In a study involving N4,N9-diacyl spermines, the length of the acyl chains was found to directly influence both the efficiency of siRNA delivery and the toxicity of the lipoplexes. It was observed that longer chain lengths, specifically C18, were more effective and less toxic than shorter chains. researchgate.net Further investigations into very long-chain N4,N9-diacyl spermines (C20 and C22) revealed that mono-cis-unsaturated chains, such as in N4,N9-dieicosenoyl spermine and N4,N9-dierucoyl spermine, resulted in efficient siRNA delivery with excellent cell viability. nih.gov

The degree of unsaturation in the side chains also has a significant impact. A comparison of N4,N9-dioctadecanoyl spermines with varying degrees of unsaturation (saturated stearoyl, monounsaturated oleoyl, and di-unsaturated linoleoyl) demonstrated that the dienoic N4,N9-dilinoleoyl spermine was the most effective at condensing plasmid DNA and achieving high transfection levels in cultured cells. bath.ac.uk

The reduction of N4,N9-diamides to their corresponding tetraamines, such as N4,N9-distearyl- and N4,N9-dioleyl-1,12-diamino-4,9-diazadodecane, also yielded efficient vectors for siRNA delivery. researchgate.net This indicates that both the length and the chemical nature (acyl vs. alkyl) of the side chains are key determinants of the biological efficacy of these spermine analogs.

Below is an interactive data table summarizing the findings on the impact of side chain modifications on the efficacy of N4,N9-disubstituted spermine analogs in gene delivery.

Stereoisomeric Effects on Biological Function

Stereochemistry can play a pivotal role in the biological activity of polyamine analogs. The introduction of a chiral center can lead to enantiomers with distinct pharmacological profiles. While the methylation at the N4 and N9 positions of spermine does not inherently create a chiral center, modifications to the spermine backbone or the N-alkyl groups can introduce chirality.

Correlating Structural Features with Polyamine Transport Specificity

The uptake of polyamines and their analogs into cells is mediated by a specific polyamine transport system (PTS). The structural features of polyamine analogs are critical for their recognition and translocation by these transporters. While the PTS can accommodate a range of structures, its affinity for substrates is influenced by factors such as the number and spacing of cationic charges and the nature of the alkyl backbone and its substituents.

Generally, a substrate needs at least two cationic amine centers separated by a distance equivalent to four or more methylene (B1212753) groups to be recognized with high affinity by the PTS. wikipedia.org The addition of aliphatic or aromatic side chains to the terminal amino groups can be tolerated and may even enhance affinity. wikipedia.org

While specific studies detailing the transport of this compound are scarce, research on related analogs provides some insights. For instance, N-alkylated polyamines are known to utilize the polyamine transport system for cellular entry. acs.org The efficiency of transport can be influenced by the size and lipophilicity of the N-substituents. It is plausible that the methyl groups at the N4 and N9 positions of this compound influence its conformation and interaction with the binding pocket of the polyamine transporter, thereby affecting its uptake efficiency compared to spermine or other N-alkylated analogs. However, detailed kinetic studies are required to establish a clear correlation between the structural features of this compound and its analogs and their specificity for different components of the polyamine transport system.

Structural Determinants for Enzyme Substrate Specificity

The enzymatic machinery that governs polyamine metabolism can be either a target or a metabolic pathway for polyamine analogs. The structural characteristics of these analogs, including the N4,N9-dimethyl substitution, are key determinants of their interaction with these enzymes.

Spermidine/Spermine N1-acetyltransferase (SSAT): SSAT is a key enzyme in polyamine catabolism, and its induction is a common mechanism of action for many cytotoxic polyamine analogs. nih.gov While gem-dimethylated analogs are generally poor substrates for SSAT, researchgate.net the susceptibility of this compound to acetylation by SSAT is not well-documented. However, various N-alkylated spermine analogs have been shown to be potent inducers of SSAT activity. acs.org The ability of an analog to induce SSAT is often correlated with its cytotoxic effects. pa2online.org

Polyamine Oxidase (PAO) and Spermine Oxidase (SMO): These flavin-dependent enzymes are involved in the back-conversion of polyamines. Their substrate specificity is influenced by the nature of the N-substituents. Studies with a range of N-alkylated spermine analogs have shown that both human PAO and SMO can metabolize these compounds. nih.govjohnshopkins.edu For example, N,N'-bis-(3-ethylaminopropyl)butane-1,4-diamine (a diethyl analog of spermine) is a substrate for both enzymes. The kinetic parameters for the metabolism of various N-alkylated spermine analogs by PAO and SMO have been determined, revealing that the size and nature of the N-alkyl group affect the binding affinity (Km) and catalytic rate (kcat). nih.govjohnshopkins.edu

The table below presents kinetic data for the metabolism of select N-alkylated spermine analogs by human polyamine oxidase (APAO) and spermine oxidase (SMO).

Advanced Analytical and Methodological Approaches in N4,n9 Dimethylspermine Research

Quantitative and Qualitative Analysis of N4,N9-Dimethylspermine in Biological Samples (e.g., Gas Chromatography, Gas Chromatography-Mass Spectrometry)

The accurate detection and quantification of this compound and other polyamines in complex biological matrices such as serum, urine, and cell lysates are fundamental to understanding their physiological and pathological roles. Due to the basic nature and low volatility of these compounds, analytical methods often require a chemical derivatization step to improve chromatographic separation and detection sensitivity. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for polyamine analysis. The general workflow involves three key steps:

Extraction: Polyamines are first extracted from the biological sample, often using a strong acid-based method. nih.gov

Derivatization: The extracted polyamines are then derivatized to make them more volatile and thermally stable for GC analysis. A common approach is acylation, for example, using pentafluoropropionic anhydride (B1165640) (PFPA) to create pentafluoropropionic (PFP) derivatives. researchgate.net This process removes active hydrogen atoms that can interfere with chromatographic analysis. mdpi.com

Analysis: The derivatized sample is injected into the gas chromatograph, where the compounds are separated based on their boiling points and interaction with the column's stationary phase. The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for both identification and quantification. researchgate.net

The use of deuterated internal standards, such as spermine-2H8, is crucial for accurate quantification, as it corrects for variations in extraction efficiency and chromatographic behavior. nih.gov Two-dimensional gas chromatography (GCxGC) coupled with MS can provide even greater separation power and sensitivity, enabling the profiling of polyamines at femtomole levels. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) offers an alternative that may not always require derivatization, although derivatization can still be used to enhance sensitivity. mdpi.com Ultra-high performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS), such as a QTRAP system, provides a sensitive and selective method for determining polyamines and their derivatives in biological samples. nih.govresearchgate.net

| Analytical Step | Description | Example Reagent/Technique | Purpose |

|---|---|---|---|

| Extraction | Isolation of polyamines from the biological matrix. | Strong acid-based extraction (e.g., with HCl). nih.govresearchgate.net | To separate polyamines from interfering substances like proteins and lipids. |

| Derivatization | Chemical modification to increase volatility and thermal stability. | Pentafluoropropionic anhydride (PFPA). researchgate.net | To make polyamines suitable for gas chromatography. |

| Separation | Chromatographic separation of derivatized polyamines. | Gas Chromatography (GC), Two-Dimensional GC (GCxGC). nih.gov | To separate individual polyamines from each other. |

| Detection & Quantification | Identification and measurement of each polyamine. | Mass Spectrometry (MS), Selected Ion Monitoring (SIM). researchgate.netnih.gov | To provide high sensitivity and structural confirmation for accurate measurement. |

Assays for Polyamine-Nucleic Acid Binding and Nanoparticle Formation (e.g., RiboGreen Intercalation Assay, Particle Sizing)

Polyamines, including synthetic analogues like this compound, are polycationic molecules that can interact with and condense negatively charged nucleic acids (DNA and RNA) into compact nanoparticles. nih.gov This property is central to their potential use in gene delivery. Various biophysical assays are employed to study these interactions.

RiboGreen Intercalation Assay: This fluorescence-based assay is commonly used to study the condensation of RNA, such as small interfering RNA (siRNA), by polyamines. nih.gov RiboGreen is a dye that exhibits a significant increase in fluorescence (over 1000-fold) when it intercalates into nucleic acids. youtube.com The principle of the assay is based on competition: as a polyamine condenses the RNA, it becomes inaccessible to the RiboGreen dye, leading to a decrease in fluorescence. By measuring the fluorescence quenching at increasing concentrations of the polyamine, one can determine its efficiency in condensing the nucleic acid. nih.gov

Particle Sizing and Characterization: Dynamic Light Scattering (DLS) is a primary technique for measuring the hydrodynamic diameter of the nanoparticles formed by polyamine-nucleic acid condensation. oup.comnih.gov DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in solution. This data is then used to calculate the particle size distribution. The goal is often to achieve nanoparticles of around 100 nm, a size considered suitable for cellular uptake. nih.gov Other techniques like Atomic Force Microscopy (AFM) can provide more detailed information on the size and morphology of the condensed structures, revealing toroidal (donut-shaped) or spheroidal nanoparticles. oup.comnih.govresearchgate.net

| Parameter | Analytical Technique | Typical Findings for Polyamine-DNA Nanoparticles |

|---|---|---|

| Condensation Efficiency (EC50) | Fluorescence Intercalation Assay (e.g., Ethidium Bromide, RiboGreen). nih.gov | EC50 values can be in the low micromolar range, with higher-valent polyamines showing greater efficacy (lower EC50). nih.gov |

| Particle Size (Hydrodynamic Diameter) | Dynamic Light Scattering (DLS). oup.com | Average diameters can range from approximately 100 to 200 nm. oup.comresearchgate.net |

| Morphology and Dimensions | Atomic Force Microscopy (AFM). nih.gov | Often reveals toroidal structures with outer diameters varying from ~117 to 191 nm. oup.comnih.govresearchgate.net |

Cell-Based Assays for Proliferation, Cell Cycle Progression, and Apoptosis

To understand the biological effects of this compound, researchers utilize a variety of cell-based assays. These assays are critical for evaluating how the compound influences fundamental cellular processes like growth, division, and programmed cell death (apoptosis). Studies on related polyamine analogues, such as N(1),N(11)-diethylnorspermine (DENSPM), demonstrate that altering polyamine pools can inhibit cell proliferation and induce apoptosis, making these assays essential. nih.gov

Proliferation and Viability Assays: These assays measure the number of living, metabolically active cells. The MTT assay is a classic example, where the yellow tetrazolium salt MTT is reduced by mitochondrial enzymes in living cells to a purple formazan (B1609692) product, which can be quantified spectrophotometrically. ugm.ac.id

Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Cells are stained with a fluorescent dye that binds to DNA, and the fluorescence intensity, which is proportional to DNA content, is measured for each cell. This allows researchers to determine if a compound like this compound causes cell cycle arrest at a specific phase.

Apoptosis Assays: The induction of apoptosis is a key indicator of cytotoxic activity. One common method is Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. In early apoptosis, phosphatidylserine (B164497) is translocated to the outer cell membrane and can be detected by fluorescently labeled Annexin V. PI is a nuclear stain that is excluded by live cells but can enter late-stage apoptotic and necrotic cells, allowing for the differentiation of cell death stages. ugm.ac.id

Molecular Biology Techniques for Gene and Protein Expression Analysis

To dissect the mechanisms of action of this compound at the molecular level, it is crucial to analyze its effects on gene and protein expression.

Gene Expression Analysis: Quantitative real-time polymerase chain reaction (qRT-PCR) is a standard technique to measure the messenger RNA (mRNA) levels of specific genes. This can reveal if this compound upregulates or downregulates genes involved in cell proliferation, apoptosis, or polyamine metabolism. For broader, unbiased analysis, techniques like RNA sequencing (RNA-seq) can provide a global view of the entire transcriptome.

Protein Expression Analysis: Western blotting is the most common method for detecting and quantifying specific proteins. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein. This can be used to confirm if changes in mRNA levels observed by qRT-PCR translate to changes in protein levels. For instance, one could measure the expression of apoptotic proteins like caspases or cell cycle regulators like cyclins.

Genome-wide Screens: Advanced techniques like genome-wide CRISPR screens can be used to identify genes that modulate cellular responses to polyamines. nih.gov A recent study utilized a genetically encoded fluorescent reporter for polyamines to conduct such a screen, uncovering new links between polyamine import and other cellular pathways. nih.gov

Computational Chemistry and Molecular Modeling for Structure-Function Predictions

Computational methods are invaluable for providing molecular-level insights into how this compound interacts with its biological targets, particularly nucleic acids. diva-portal.org These techniques can predict binding modes and rationalize experimental observations. nih.govscilit.com

Molecular Docking: This computational technique predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second (the receptor, e.g., a specific DNA or RNA structure). Programs like AutoDock Vina can be used to explore possible binding sites and poses. For example, modeling has been used to investigate how natural polyamines bind to unusual DNA structures like i-motifs, suggesting that they bind near the loop regions of the structure. acs.org

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular interactions over time. Starting from an initial structure (perhaps from docking), MD simulates the movements of atoms and molecules by solving Newton's equations of motion. This can reveal the stability of the polyamine-nucleic acid complex, the role of water and ions in the interaction, and conformational changes induced by binding. These simulations help in understanding the forces, such as electrostatic interactions, that drive the binding process. diva-portal.org

These computational approaches complement experimental data by providing a structural and energetic rationale for the observed biological and biophysical effects of this compound, guiding the design of new analogues with enhanced or specific functions.

Emerging Themes and Future Directions in N4,n9 Dimethylspermine Research

Elucidating Unexplored Molecular Mechanisms and Pathways